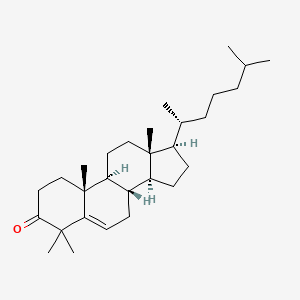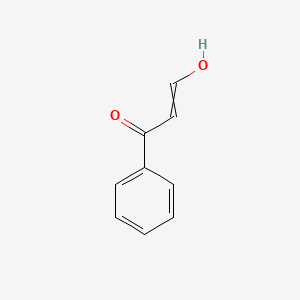
3,3'-Sulfonylbis(6-chlorobenzenesulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) is an organic compound characterized by the presence of sulfonyl and sulfonamide functional groups It is known for its complex structure, which includes multiple aromatic rings and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) typically involves the reaction of 6-chlorobenzenesulfonamide with a sulfonylating agent. The reaction conditions often require a solvent such as dichloromethane or acetonitrile, and a catalyst like triethylamine. The process generally proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of the 6-chlorobenzenesulfonamide to form the final product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfonamide groups can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Sulfonylbis(benzenesulfonamide)
- 3,3’-Sulfonylbis(4-chlorobenzenesulfonamide)
- 3,3’-Sulfonylbis(2-chlorobenzenesulfonamide)
Uniqueness
3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) is unique due to the specific positioning of the chlorine atoms on the benzene rings, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1836-63-1 |
|---|---|
Fórmula molecular |
C12H10Cl2N2O6S3 |
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
2-chloro-5-(4-chloro-3-sulfamoylphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O6S3/c13-9-3-1-7(5-11(9)24(15,19)20)23(17,18)8-2-4-10(14)12(6-8)25(16,21)22/h1-6H,(H2,15,19,20)(H2,16,21,22) |
Clave InChI |
CIDDMEYPRIOHSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
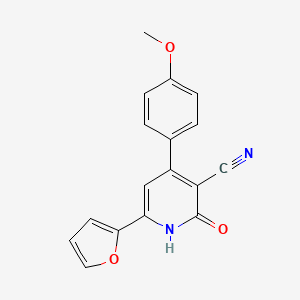
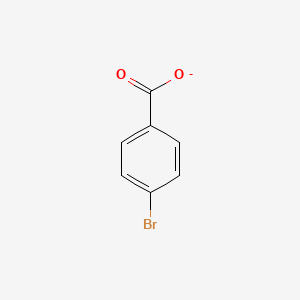
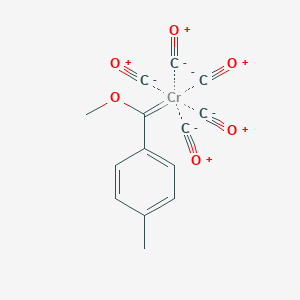

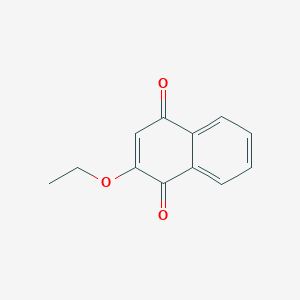
![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)
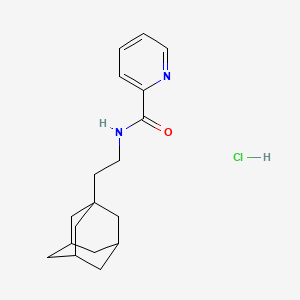
![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)
